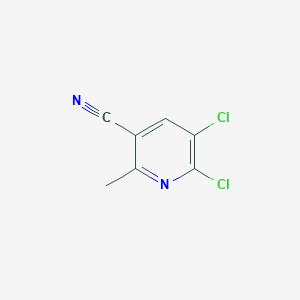

5,6-Dichloro-2-méthylpyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dichloro-2-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C7H4Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions, a methyl group at the 2nd position, and a nitrile group at the 3rd position. This compound is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Applications De Recherche Scientifique

5,6-Dichloro-2-methylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals and dyestuffs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-methylpyridine-3-carbonitrile typically involves the chlorination of 2-methylpyridine-3-carbonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 5,6-Dichloro-2-methylpyridine-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a flow reactor, which allows for better control over reaction parameters and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dichloro-2-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 5,6-Dichloro-2-methylpyridine-3-amine.

Oxidation: 5,6-Dichloro-2-methylpyridine-3-carboxylic acid.

Mécanisme D'action

The mechanism of action of 5,6-Dichloro-2-methylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the nitrile group can influence its binding affinity and specificity towards molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichloro-3-methylpyridine: Similar structure but lacks the nitrile group.

2,3-Dichloro-5-methylpyridine: Similar structure but with different positions of chlorine atoms and methyl group.

Uniqueness

5,6-Dichloro-2-methylpyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the nitrile group makes it a versatile intermediate in various synthetic pathways .

Activité Biologique

5,6-Dichloro-2-methylpyridine-3-carbonitrile (DCMPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant case studies.

5,6-Dichloro-2-methylpyridine-3-carbonitrile is characterized by its chlorinated pyridine structure and a nitrile functional group. It serves as a versatile building block in organic synthesis and has been investigated for various biological applications:

- Medicinal Chemistry : DCMPC is explored as a precursor in the synthesis of pharmaceuticals, particularly in the development of active pharmaceutical ingredients (APIs) due to its bioactive properties.

- Agricultural Science : The compound is also utilized in the formulation of agrochemicals, where it may exhibit herbicidal or fungicidal activities.

The biological activity of DCMPC is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The presence of chlorine atoms and the nitrile group influences its binding affinity and specificity toward molecular targets. This interaction can lead to either the inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological investigation.

Antimicrobial Activity

Research indicates that compounds similar to DCMPC possess significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives exhibit potent activity against various bacterial strains, suggesting that DCMPC could be effective against pathogens such as Clostridium difficile and others resistant to conventional antibiotics .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that DCMPC exhibits low cytotoxicity while maintaining potent biological activity. This profile makes it an attractive candidate for drug development, particularly for conditions where selective toxicity is crucial .

Case Studies

- Inhibition of Tyrosinase : A series of studies have highlighted the potential of DCMPC derivatives as tyrosinase inhibitors, which are valuable in treating skin disorders like hyperpigmentation. The IC50 values for these compounds range significantly, indicating varying degrees of effectiveness against tyrosinase activity .

- Anti-inflammatory Properties : Research has indicated that similar compounds can exhibit anti-inflammatory effects in animal models. For example, derivatives showed reduced inflammation markers in rat models, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary

Propriétés

IUPAC Name |

5,6-dichloro-2-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c1-4-5(3-10)2-6(8)7(9)11-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGWTNSBGVYKSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C#N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604665 |

Source

|

| Record name | 5,6-Dichloro-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66122-95-0 |

Source

|

| Record name | 5,6-Dichloro-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.